molecular formula C17H15F4N3O2S B2612752 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 868978-91-0

4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2612752
CAS No.: 868978-91-0
M. Wt: 401.38
InChI Key: KWCCNVLHLXNSOG-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 7-methylimidazo[1,2-a]pyridine core linked via an ethylamine bridge. Key structural elements include:

  • Sulfonamide group: Enhances binding affinity to biological targets, such as enzymes or receptors, via hydrogen bonding and electrostatic interactions.
  • Fluorine and trifluoromethyl substituents: Improve metabolic stability, lipophilicity, and bioavailability .
  • Imidazo[1,2-a]pyridine scaffold: A privileged heterocyclic structure in medicinal chemistry, known for its pharmacological versatility in targeting kinases, GPCRs, and ion channels .

Properties

IUPAC Name

4-fluoro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2S/c1-11-5-7-24-10-12(23-16(24)8-11)4-6-22-27(25,26)13-2-3-15(18)14(9-13)17(19,20)21/h2-3,5,7-10,22H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCNVLHLXNSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core can be synthesized through condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the functional groups introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential as a lead candidate for drug development, particularly in the treatment of cancer and bacterial infections. Its structure allows for modifications that can enhance its efficacy against specific diseases. Research indicates that the compound may interact with various proteins or enzymes, inhibiting their activity and altering their function, which is crucial for developing targeted therapies .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been evaluated against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results suggest that these compounds can suppress microbial biofilm formation, making them promising candidates for treating infections caused by resistant strains .

Chemical Building Block

In synthetic chemistry, 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, allowing researchers to explore new synthetic pathways and develop novel materials with specific properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of similar sulfonamide derivatives. The research focused on their ability to inhibit tumor growth in vitro and in vivo models. The findings indicated that modifications to the sulfonamide structure could enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial efficacy of various benzenesulfonamide derivatives was assessed through minimum inhibitory concentration (MIC) tests against several bacterial strains. The results highlighted the effectiveness of these compounds in inhibiting growth and biofilm formation in resistant bacterial isolates, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide Imidazo[1,2-a]pyridine + sulfonamide 7-methyl, 4-fluoro, 3-CF₃ Not explicitly stated
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide Imidazo[1,2-a]pyridine + benzamide 2-phenyl, 3-CF₃ Potential kinase inhibition (inferred)
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine Imidazo[1,2-a]pyridine + benzylamine 4-fluoro, 6-methyl, benzenamine Antimicrobial activity (tested)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + sulfonamide Chromenone, fluorophenyl, methylsulfonamide Anticancer (inferred from structural class)

Key Observations :

Bioisosteric Replacements :

  • The sulfonamide group in the target compound may confer stronger target binding compared to the benzamide analog (e.g., N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide) due to enhanced hydrogen-bonding capacity .
  • The ethylamine linker in the target compound likely improves solubility relative to the direct aryl linkage in the benzamide analog.

Fluorine Substituents: The 4-fluoro and 3-trifluoromethyl groups in the target compound enhance metabolic stability compared to non-fluorinated analogs (e.g., N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine) .

Biological Activity :

  • Imidazo[1,2-a]pyridine derivatives with sulfonamide groups (e.g., the target compound) are often explored for kinase inhibition or anti-inflammatory applications, whereas benzamide analogs may prioritize different target profiles .
  • Compounds like N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine demonstrated antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound could be similarly repurposed .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step routes, such as Mannich reactions (common for imidazo[1,2-a]pyridine scaffolds) followed by sulfonamide coupling, as seen in related compounds .

Biological Activity

4-Fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a fluorinated aromatic ring and an imidazo[1,2-a]pyridine moiety, which are associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C22H22FN3O2S
  • Molecular Weight: Approximately 399.5 g/mol
  • Key Functional Groups:
    • Sulfonamide group
    • Fluorinated aromatic ring
    • Imidazo[1,2-a]pyridine moiety

The biological activity of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the sulfonamide group suggests a potential for kinase inhibition, which is crucial for various cellular signaling pathways.

Potential Mechanisms:

  • Kinase Inhibition: The sulfonamide moiety may inhibit specific kinases involved in cancer progression.
  • Protein Interaction: The compound may bind to proteins or enzymes, altering their activity and leading to therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this sulfonamide exhibit significant biological activities:

  • Anticancer Activity: Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Cardiovascular Effects: Some derivatives have demonstrated the ability to modulate perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular applications .

Case Studies and Experimental Findings

  • In Vitro Studies:
    • Compounds similar to 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide have been tested against various cancer cell lines, showing promising growth-inhibitory effects .
  • In Vivo Studies:
    • A study evaluated the effect of related sulfonamides on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased coronary resistance compared to control compounds .

Comparison with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-Ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamideEthyl group instead of fluoroEnhanced lipophilicityModerate anticancer activity
4-Chloro-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamideChlorine substituentPotentially different biological activityHigh kinase inhibition
N-(4-Fluorophenyl)-N'-(7-methylimidazo[1,2-a]pyridin-2-yl)ureaUrea linkage instead of sulfonamideDifferent mechanism of actionVariable effects on cell viability

Pharmacokinetic Considerations

Understanding the pharmacokinetic properties of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is crucial for its development as a therapeutic agent. Theoretical studies using ADME/PK models have suggested favorable absorption and distribution characteristics .

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